molecular formula C21H25NO3 B12622512 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate CAS No. 918530-12-8

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate

Cat. No.: B12622512
CAS No.: 918530-12-8
M. Wt: 339.4 g/mol
InChI Key: BHXXUJTVVJQCPB-UHFFFAOYSA-N
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Description

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate is an organic compound with a complex structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate typically involves multi-step organic reactions. One common method includes the acetylation of 4-methylphenylamine followed by a coupling reaction with 4-phenylbutan-2-yl acetate. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Common reagents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.

    Substitution: Common reagents include halogens (e.g., Cl2, Br2) or nucleophiles (e.g., NH3, OH-).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.

Scientific Research Applications

4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which 4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. The specific pathways involved depend on the biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

    4-[Acetyl(4-methylphenyl)amino]-4-phenylbutan-2-yl acetate: shares similarities with other acetylated aromatic amines and phenylbutan derivatives.

    4-Acetylaminophenol: Known for its analgesic and antipyretic properties.

    4-Phenylbutanoic acid: Studied for its potential therapeutic effects in metabolic disorders.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial applications.

Properties

CAS No.

918530-12-8

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

[4-(N-acetyl-4-methylanilino)-4-phenylbutan-2-yl] acetate

InChI

InChI=1S/C21H25NO3/c1-15-10-12-20(13-11-15)22(17(3)23)21(14-16(2)25-18(4)24)19-8-6-5-7-9-19/h5-13,16,21H,14H2,1-4H3

InChI Key

BHXXUJTVVJQCPB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N(C(CC(C)OC(=O)C)C2=CC=CC=C2)C(=O)C

Origin of Product

United States

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